4-Methylbenzyl isothiocyanate

Lipophilicity ADME Chromatography

4-Methylbenzyl isothiocyanate (MBITC, CAS 3694-46-0), also referred to as p-methylbenzyl isothiocyanate, is an aromatic isothiocyanate characterized by a reactive –N=C=S functional group attached to a 4-methylbenzyl moiety. This compound serves as a versatile electrophilic building block in organic synthesis, particularly for the preparation of thiourea derivatives, heterocyclic scaffolds, and agrochemical intermediates.

Molecular Formula C9H9NS
Molecular Weight 163.24 g/mol
CAS No. 3694-46-0
Cat. No. B1294440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylbenzyl isothiocyanate
CAS3694-46-0
Molecular FormulaC9H9NS
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN=C=S
InChIInChI=1S/C9H9NS/c1-8-2-4-9(5-3-8)6-10-7-11/h2-5H,6H2,1H3
InChIKeyOAXIUBJXQISJEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylbenzyl isothiocyanate (CAS 3694-46-0): Aromatic Isothiocyanate for Chemical Synthesis and Biochemical Research


4-Methylbenzyl isothiocyanate (MBITC, CAS 3694-46-0), also referred to as p-methylbenzyl isothiocyanate, is an aromatic isothiocyanate characterized by a reactive –N=C=S functional group attached to a 4-methylbenzyl moiety [1]. This compound serves as a versatile electrophilic building block in organic synthesis, particularly for the preparation of thiourea derivatives, heterocyclic scaffolds, and agrochemical intermediates [2]. Its reactivity with nucleophiles such as amines, alcohols, and thiols enables the construction of diverse molecular architectures [2].

Workflow Electrophilic building block for thiourea synthesis and heterocyclic scaffolds
Selection Aromatic isothiocyanate with para-methyl substitution for steric/electronic tuning
Use Context Organic synthesis, chromatographic method development, and biochemical SAR studies

Why Benzyl Isothiocyanate and Phenethyl Isothiocyanate Cannot Substitute for 4-Methylbenzyl Isothiocyanate in Research Applications


Although isothiocyanates share a common reactive functional group, subtle structural modifications—such as the presence, position, or length of alkyl/aryl substituents—can profoundly alter physicochemical properties, biological activity, and synthetic utility [1]. For instance, the introduction of a methyl group at the para position of the benzyl ring in 4-methylbenzyl isothiocyanate modifies its lipophilicity (LogP), boiling point, and density compared to unsubstituted benzyl isothiocyanate (BITC) and the extended-chain phenethyl isothiocyanate (PEITC) [2]. These differences preclude simple one-to-one substitution in assays or synthetic protocols and necessitate compound-specific optimization.

Attribute
4-Methylbenzyl ITC
Benzyl ITC / Phenethyl ITC
Lipophilicity
Lower LogP, higher polarity
Higher LogP, more hydrophobic
Boiling Point & Density
Distinct reduced-pressure boiling point; density ~1.08 g/mL
Differing distillation ranges and densities
Biological Activity
Phase 2 induction similar to benzyl ITC; not enhanced
Other analogs show varied induction profiles

Para-methyl substitution alters solubility, chromatographic retention, and biological response relative to common isothiocyanates. These differences may limit direct interchangeability in synthesis or assay protocols without method re-validation.

Quantitative Differentiation of 4-Methylbenzyl Isothiocyanate from Key Analogs: Lipophilicity, Physical Properties, and Biological Activity


4-Methylbenzyl Isothiocyanate Exhibits Distinct Lipophilicity (LogP) Profile Compared to Common Analogs

The calculated LogP of 4-methylbenzyl isothiocyanate is 2.60 [1], which is significantly lower than that of benzyl isothiocyanate (LogP 3.16–3.22) [2] and phenethyl isothiocyanate (LogP 3.50) [3]. This difference indicates higher polarity and potentially distinct solubility and membrane permeability characteristics, which can influence retention time in reversed-phase chromatography and in vivo distribution.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP = -0.56 to -0.90 vs. BITC; -0.90 vs. PEITC
Lower lipophilicity may impact membrane partitioning and RP-HPLC retention
Calculated values; method variability may exist
Lipophilicity ADME Chromatography Isothiocyanate

Boiling Point and Density of 4-Methylbenzyl Isothiocyanate Differentiate It from Benzyl and Phenethyl Isothiocyanates

4-Methylbenzyl isothiocyanate exhibits a boiling point of 97°C at 1 mmHg and a density of 1.08 g/mL . In contrast, benzyl isothiocyanate boils at 243°C (atmospheric pressure) or 124-125°C (10 mmHg) with a density of approximately 1.125 g/mL , while phenethyl isothiocyanate has a boiling point of 75°C at 0.25 mmHg and a density of 1.094 g/mL . These distinctions are critical for distillation-based purification, formulation, and material handling specifications.

Boiling Point & Density
Data to verify
BP 97°C (1 mmHg), density 1.08 g/mL; differs from BITC/PEITC
Physical constants critical for purification and formulation specifications
Reported from vendor datasheets; confirm experimentally
Physical Properties Distillation Formulation Isothiocyanate

Para-Methyl Substitution on Benzyl Isothiocyanate Does Not Enhance Phase II Enzyme Induction in Rat Bladder

In a comparative in vivo study of 12 alkyl-aryl isothiocyanates, substitution of the benzyl ring with a methyl group at the 4-position (i.e., 4-methylbenzyl ITC) had 'little effect' on the induction of Phase 2 detoxification enzymes NQO1 and GST in the rat urinary bladder, relative to unsubstituted benzyl ITC [1]. In contrast, α-methylbenzyl ITC (methyl group on the α-carbon) and cyclohexylmethyl ITC were identified as the most effective inducers in this tissue [1]. This class-level finding suggests that 4-methylbenzyl ITC is not a superior Phase 2 inducer compared to other alkyl-aryl analogs, and its value in chemoprevention research lies elsewhere.

Bladder Phase II Induction
Class-level inference
Induction similar to benzyl ITC; α-methylbenzyl ITC more effective
Para-methyl substitution does not enhance NQO1/GST induction in rat bladder
In vivo rat study, 5-day oral dosing; tissue enzyme activity assays
Chemoprevention NQO1 GST SAR Isothiocyanate

4-Methylbenzyl Isothiocyanate Reacts with Amines to Form Stable Thioureas, a Key Step in Heterocycle Synthesis

4-Methylbenzyl isothiocyanate undergoes nucleophilic addition with primary and secondary amines to yield N-substituted thioureas [1]. This reaction is a fundamental transformation in the preparation of various heterocyclic scaffolds (e.g., thiazolidinones, thiadiazoles) and agrochemical intermediates. While all isothiocyanates possess this reactivity, the specific 4-methylbenzyl substituent confers distinct steric and electronic effects that can influence reaction rate and product yield compared to smaller or larger analogs.

Amine Addition Reactivity
Supporting evidence
Forms N-substituted thioureas with primary/secondary amines
Versatile electrophile for heterocycle synthesis; substituent effects on kinetics require optimization
Standard organic synthesis conditions
Organic Synthesis Thiourea Building Block Isothiocyanate

Procurement-Focused Application Scenarios for 4-Methylbenzyl Isothiocyanate (CAS 3694-46-0)


Organic Synthesis of Thiourea Derivatives and Heterocyclic Intermediates

4-Methylbenzyl isothiocyanate serves as a key electrophilic building block for constructing N-substituted thioureas, which are precursors to bioactive heterocycles (e.g., thiazolidinones, thiadiazoles) and agrochemical agents [1]. The compound's distinct steric and electronic profile, derived from the para-methyl substituent, can influence reaction yields and product purity compared to simpler isothiocyanates, making it a preferred choice when a specific benzyl substitution pattern is required in the final product.

Chromatographic Method Development and Physicochemical Profiling

The lower LogP (2.60) of 4-methylbenzyl isothiocyanate relative to benzyl isothiocyanate (LogP 3.16–3.22) and phenethyl isothiocyanate (LogP 3.50) translates to altered retention behavior in reversed-phase HPLC [2]. Researchers developing analytical methods for isothiocyanate mixtures or studying structure-property relationships can exploit this difference to achieve optimal separation and identify this specific compound in complex samples.

Chemoprevention and Toxicology Studies Evaluating Substituent Effects

Although 4-methylbenzyl isothiocyanate does not demonstrate enhanced Phase 2 enzyme induction compared to other alkyl-aryl isothiocyanates [3], it remains a valuable tool for investigating the structure-activity relationships (SAR) of chemopreventive agents. Studies that include this compound help clarify the impact of para-substitution on tissue-specific enzyme induction and potential toxicities (e.g., forestomach effects), informing the rational design of more effective and safer analogs.

Application
Selection Property
Validation Focus
Thiourea & heterocycle synthesis
Para-methyl steric/electronic profile
Reaction yield and product purity optimization
Reversed-phase HPLC method development
Lower lipophilicity vs. BITC/PEITC
Confirm retention-time shift and separation resolution
Chemopreventive agent SAR studies
Phase 2 enzyme induction context (non-superior)
Review bladder tissue enzyme activity endpoints

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